4-(butyrylamino)-N-isopropylbenzamide
Description
4-(Butyrylamino)-N-isopropylbenzamide is a benzamide derivative characterized by a butyrylamino group (-NH-CO-(CH₂)₃-CH₃) at the para position of the benzene ring and an isopropyl substituent on the benzamide nitrogen.
Properties
IUPAC Name |
4-(butanoylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10(2)3/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNNPKXOOHKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table and analysis compare 4-(butyrylamino)-N-isopropylbenzamide with analogous compounds from the evidence, focusing on structural variations, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Comparative Insights:
The isopropyl group in both the target compound and CAS 544428-45-7 provides steric bulk, which could influence metabolic stability or selectivity against off-target receptors .
Molecular Weight and Complexity: The Agfa-Labs compound (MW 700.11) exemplifies a highly specialized derivative with multiple hydrophobic groups (trichlorophenyl, tert-pentylphenoxy), likely designed for niche applications. In contrast, the target compound’s simpler structure (inferred MW ~250–300) suggests better bioavailability for drug development .
Pharmacological Hypotheses: The thiazole sulfonamide in CAS 544428-45-7 is a hallmark of kinase inhibitors (e.g., VEGFR, EGFR), implying that this compound could be repurposed for similar targets with structural optimization . BD 1008’s dichlorophenyl-pyrrolidine motif underscores the importance of aromatic and amine groups in sigma receptor binding—a feature absent in the target compound but relevant for future analog design .
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